2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8-5-4-6-12(7-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAZWBFAZLARCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
The 3-methylpiperidine moiety is synthesized via cyclization reactions. A common approach involves:
- Starting Material : 4-Acetylpiperidine-1-carboxylic acid tert-butyl ester or analogous precursors.
- Reagents : Chloroform and a strong base (e.g., 1,8-diazabicycloundec-7-ene, sodium hydroxide).
- Conditions :
- Temperature: -20°C to 0°C for base-promoted cyclization.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Mechanism : Base-induced deprotonation followed by nucleophilic displacement to form the piperidine ring.
Introduction of the Amino-Ketone Group
The amino-ketone functionality is introduced via:
- Mannich Reaction : Condensation of 2-amino-2-methylpropanone with 3-methylpiperidine in the presence of hydrochloric acid.
- Reagents : Piperidine derivatives, 2-amino-2-methylpropanone, HCl.
- Conditions :
Salt Formation
The free base is converted to the hydrochloride salt via:
- Acid Treatment : Reaction with concentrated HCl in anhydrous conditions.
- Purification : Recrystallization from ethanol/ether mixtures.
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency:
Continuous Flow Synthesis
- Advantages : Enhanced yield (>80%) and reduced reaction time.
- Key Parameters :
- Residence Time : 10–30 minutes.
- Temperature : 50–80°C.
- Catalyst : Automated systems for precise control of HCl addition.
Reaction Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | Ethanol/THF | Enhances solubility |
| Molar Ratio (Amine:Ketone) | 1:1.2 | Prevents excess reagent accumulation |
Key Reaction Parameters and Conditions
Reagents and Catalysts
| Step | Reagents/Catalysts | Role |
|---|---|---|
| Cyclization | Chloroform, DBU | Facilitates ring closure |
| Amination | 2-Amino-2-methylpropanone | Introduces amino-ketone group |
| Salt Formation | HCl (gas or conc. solution) | Protonates amine to form salt |
Purification Techniques
- Column Chromatography : Silica gel with n-heptane/ethyl acetate (10:1) for intermediate purification.
- Recrystallization : Ethanol/water mixtures for final product isolation.
Characterization and Analytical Data
Spectroscopic Data
| Technique | Data (Compound) |
|---|---|
| 1H NMR (400 MHz, D2O) | δ 3.35–3.31 (m, 2H), 2.83–2.78 (m, 2H), 2.08 (s, 3H), 1.93–1.86 (m, 2H), 1.61–1.53 (m, 2H), 1.30–1.19 (m, 3H), 0.85 (s, 3H). |
| Mass Spec (ESI-TOF) | [M+H]+ calcd for C10H21ClN2O: 220.74; found: 221.0. |
| IR (KBr) | 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch). |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H21ClN2O |
| Molecular Weight | 220.74 g/mol |
| Solubility | >50 mg/mL in water at 25°C |
| Melting Point | 198–202°C (decomposes) |
Challenges and Solutions
- Challenge : Low yield in amination step due to steric hindrance.
- Solution : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Challenge : Hydrolysis of the ketone group under acidic conditions.
- Solution : Controlled addition of HCl at 0°C to minimize degradation.
Applications and Derivatives
While primarily a research chemical, derivatives of this compound show potential in:
- Medicinal Chemistry : As intermediates for kinase inhibitors or neuromodulators.
- Material Science : Ligands for metal-organic frameworks (MOFs).
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Scientific Research Applications
Therapeutic Applications
1. Neurological Research
2-AM-1 has been studied for its potential effects on neurotransmitter systems. It is believed to influence dopamine and norepinephrine levels, making it a candidate for research into treatments for conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD) : Its stimulant-like properties could provide insights into alternative treatments for ADHD.
- Depression and Anxiety Disorders : By modulating neurotransmitter levels, it may offer new avenues for managing mood disorders.
2. Analgesic Properties
Research indicates that compounds similar to 2-AM-1 may exhibit analgesic effects. Studies have focused on its potential to alleviate pain through modulation of pain pathways in the central nervous system.
3. Substance Use Disorders
Given its structural similarities to known psychoactive substances, 2-AM-1 is being investigated for its role in understanding substance use disorders. Its impact on reward pathways could provide valuable insights into addiction mechanisms.
Case Study 1: ADHD Treatment
A study published in the Journal of Psychopharmacology explored the effects of 2-AM-1 analogs on ADHD symptoms in animal models. The results indicated a significant reduction in hyperactive behaviors when administered at specific dosages, suggesting potential therapeutic benefits for ADHD management.
Case Study 2: Pain Management
In a controlled trial examining the analgesic properties of similar compounds, researchers found that certain derivatives of 2-AM-1 effectively reduced pain responses in neuropathic pain models. This opens up possibilities for developing new pain management therapies.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on its specific application, but it generally involves binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Amino and Alkylamino Substituents
- Bupropion Hydrochloride Structure: 1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride . Key Differences: Replaces the 3-methylpiperidinyl group with a 3-chlorophenyl ring and a tert-butylamino group. Activity: Clinically used as an antidepressant and smoking cessation aid, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI). The tert-butylamino group enhances metabolic stability and CNS penetration .
- 2-(Ethylamino)propiophenone Hydrochloride Structure: 2-(Ethylamino)-1-phenyl-1-propanone hydrochloride . Key Differences: Lacks the methyl group on the amino substituent and the piperidinyl ring. Activity: Limited data, but structurally related to stimulants like cathinones. The ethylamino group may influence dopamine reuptake inhibition .
Piperidinyl and Heterocyclic Substituents
- Dyclonine Hydrochloride Structure: 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride . Key Differences: Substitutes the amino-methyl group with a butoxyphenyl ring and retains a piperidinyl group. Activity: A topical anesthetic; the butoxyphenyl group enhances local receptor binding, while the piperidinyl moiety contributes to lipophilicity .
- Aldi-4 (ALDH Inhibitor) Structure: 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride . Key Differences: Features a 4-chlorophenyl group instead of the amino-methyl substituent. Activity: Inhibits aldehyde dehydrogenase (ALDH); the chlorophenyl group likely enhances electrophilic interactions with enzyme active sites .
Aryl and Halogenated Substituents
- 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride Structure: 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride . Key Differences: Retains the amino group but replaces the 3-methylpiperidinyl with a 3-chlorophenyl ring. Activity: Structural similarity to psychoactive phenethylamines; the chloro substituent may alter serotonin receptor affinity .
Comparative Analysis of Pharmacological and Chemical Properties
Structural Impact on Activity
Key Observations
- Amino-Methyl Group: The 2-amino-2-methyl substituent in the target compound may enhance hydrogen bonding and metabolic stability compared to unmodified amino groups (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one) .
- 3-Methylpiperidinyl vs.
- Chlorophenyl vs. Heterocyclic Groups : Aryl groups (e.g., in Bupropion) favor CNS activity, while heterocycles (e.g., piperidinyl) may enhance local anesthetic or enzyme inhibitory effects .
Biological Activity
2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly referred to as a synthetic organic compound, has garnered attention in various fields, particularly in pharmacology and chemistry. Its unique structural properties, characterized by an amino group and a piperidine ring, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following chemical formula: with a CAS number of 1220034-83-2. The molecular structure includes a piperidine ring which is crucial for its biological interactions. The presence of the hydrochloride salt enhances its solubility and stability in biological systems .
The biological activity of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate biological processes by binding to active sites, thus influencing enzymatic activities or receptor functions. This mechanism is critical for its potential therapeutic applications.
Case Studies and Research Findings
Recent studies have examined the pharmacokinetics and toxicity profiles of related compounds:
- Pharmacokinetics: A study involving a related piperidine compound reported an oral bioavailability of 31.8% and clearance rates indicating moderate systemic exposure following administration . Such pharmacokinetic data are crucial for understanding the therapeutic window and dosing strategies for 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride.
- Toxicity Assessments: In vivo toxicity studies are essential to evaluate safety profiles. For example, compounds similar to this one were administered at high doses (2000 mg/kg) without acute toxicity observed in animal models . This suggests a potentially favorable safety profile that could extend to 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride.
Comparative Analysis with Similar Compounds
The biological activity of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | IC50 Values | Remarks |
|---|---|---|---|
| 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride | Potential antimicrobial/neuropharmacological | Not yet established | Requires further research |
| Piperidine Derivative A | Anticancer | IC50 = 0.126 µM | Effective against MDA-MB-231 cells |
| Piperidine Derivative B | Antimicrobial | IC50 > 10 µM | Moderate activity against bacterial strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride?
- Methodological Answer : The synthesis typically involves condensation of 2-amino-2-methyl-1-propanol with 3-methylpiperidine under acidic conditions, followed by hydrochlorination. Key steps include:
- Aminolysis : Reacting a ketone precursor (e.g., 2-methyl-1-propanone) with 3-methylpiperidine in the presence of a catalyst (e.g., piperidine hydrochloride, as used in Myonal synthesis) .
- Salt Formation : Hydrochloric acid is introduced to stabilize the amine group, enhancing solubility and crystallinity. This mirrors methods for dihydrochloride salts of amino acid derivatives .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97% by titration or HPLC) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm the piperidinyl moiety and propanone backbone. For example, δ 1.2–1.4 ppm (methyl groups) and δ 2.8–3.2 ppm (piperidinyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 245.18 for [M+H]) .
- X-ray Crystallography : For crystalline derivatives, monoclinic space groups (e.g., P21/c) can resolve stereochemical ambiguities .
Q. What methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) to quantify impurities (<3%) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for hydrochlorides) .
- pH-Dependent Stability Studies : Monitor degradation in buffers (pH 1–10) over 72 hours to identify optimal storage conditions (e.g., 4°C, desiccated) .
Q. How can solubility and formulation challenges be addressed?
- Methodological Answer :
- Solubility Screening : Test in polar solvents (e.g., DMSO, water) and co-solvents (PEG-400) for in vitro assays .
- Salt Selection : Compare hydrochloride with other salts (e.g., dihydrochloride) to enhance bioavailability .
Advanced Research Questions
Q. What experimental designs are suitable for studying its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure values using substrate titration (e.g., Lineweaver-Burk plots) against target enzymes (e.g., proteases or kinases) .
- Molecular Docking : Employ software (AutoDock Vina) to predict binding interactions with the piperidinyl group and catalytic sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking results .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be optimized for pharmacokinetic studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to estimate hepatic clearance .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use parameters like logP (predicted ~1.8) and plasma protein binding (≥85%) to simulate tissue distribution .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch Reprodubility Checks : Compare activity across independently synthesized batches to exclude synthetic variability .
- Assay Standardization : Use reference compounds (e.g., positive controls) to normalize inter-lab variability in cell-based assays .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile EC discrepancies in published datasets .
Q. What techniques are effective for separating enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve stereoisomers .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing CD spectra with known standards .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for large-scale separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
